molecular formula C7H14ClNO B042366 1-(Piperidin-4-yl)ethanone hydrochloride CAS No. 89895-06-7

1-(Piperidin-4-yl)ethanone hydrochloride

Cat. No.: B042366
CAS No.: 89895-06-7
M. Wt: 163.64 g/mol
InChI Key: BWWUETLSKAKGGM-UHFFFAOYSA-N
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Description

1-(Piperidin-4-yl)ethanone hydrochloride, also known as 4-acetylpiperidinium chloride, is a chemical compound with the molecular formula C7H14ClNO and a molecular weight of 163.65 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

1-(Piperidin-4-yl)ethanone hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug discovery and development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Safety and Hazards

1-(Piperidin-4-yl)ethanone hydrochloride is harmful by inhalation, in contact with skin, and if swallowed . In the event of a fire involving this material, dry powder or carbon dioxide extinguishers should be used .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperidin-4-yl)ethanone hydrochloride typically involves the acetylation of piperidine. One common method is the reaction of piperidine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is then purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-4-yl)ethanone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(Piperidin-4-yl)ethanone hydrochloride involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific acetyl group attached to the piperidine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

1-piperidin-4-ylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-6(9)7-2-4-8-5-3-7;/h7-8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWUETLSKAKGGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80237933
Record name 4-Acetylpiperidinium chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89895-06-7
Record name 4-Acetylpiperidine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89895-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Acetylpiperidinium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089895067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Acetylpiperidinium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80237933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-acetylpiperidinium chloride
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